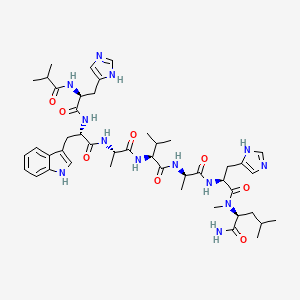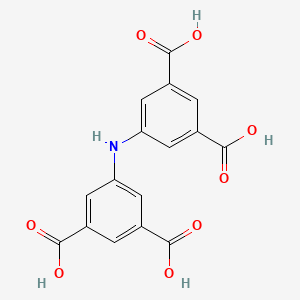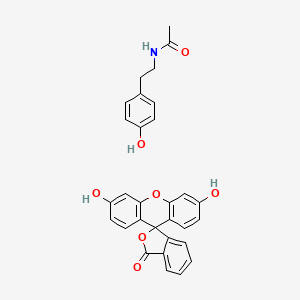
2,6-dipyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dipyridin-4-ylpyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 6 positions with pyridin-4-yl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for the formation of stable, multi-dimensional frameworks, making it a valuable component in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-4-ylpyridine typically involves the reaction of pyridine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,6-dibromide reacts with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings into piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dipyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Wirkmechanismus
The mechanism by which 2,6-dipyridin-4-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2,6-Dipyridin-4-ylpyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: Another bidentate ligand with two pyridine rings, but with different coordination properties.
1,10-Phenanthroline: A tridentate ligand with a similar ability to form stable metal complexes.
Terpyridine: A tridentate ligand with three pyridine rings, offering different coordination geometries.
The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of multi-dimensional frameworks and its versatility in forming complexes with a wide range of metal ions.
Eigenschaften
CAS-Nummer |
70650-95-2 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(12-4-8-16-9-5-12)18-15(3-1)13-6-10-17-11-7-13/h1-11H |
InChI-Schlüssel |
KUWORGFJPZWJPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)


![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)




